molecular formula C27H22F3N3O2S B2689750 1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}ethan-1-one CAS No. 1226430-35-8

1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}ethan-1-one

Cat. No.: B2689750
CAS No.: 1226430-35-8
M. Wt: 509.55
InChI Key: QQWILOPAIZIWDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2,3-dihydroindole moiety linked via an ethanone bridge to a substituted imidazole ring. The imidazole core is functionalized with a 4-methylphenyl group at position 5 and a 4-(trifluoromethoxy)phenyl group at position 1, with a sulfanyl (-S-) group bridging the ethanone and imidazole. The trifluoromethoxy substituent enhances lipophilicity and metabolic stability, while the methylphenyl group may influence steric and electronic properties .

Formation of the imidazole ring via benzil-aldehyde-amine condensation (modified from ).

Sulfur insertion via nucleophilic substitution (similar to ).

Coupling with 2,3-dihydroindole using ketone intermediates (inferred from ).

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F3N3O2S/c1-18-6-8-20(9-7-18)24-16-31-26(33(24)21-10-12-22(13-11-21)35-27(28,29)30)36-17-25(34)32-15-14-19-4-2-3-5-23(19)32/h2-13,16H,14-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWILOPAIZIWDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}ethan-1-one is a novel chemical entity with potential therapeutic applications. Its unique structure, characterized by an indole moiety and imidazole derivatives, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C27H22F3N3O2SC_{27}H_{22}F_{3}N_{3}O_{2}S, with a molecular weight of 509.55 g/mol. The structure includes multiple functional groups that are likely responsible for its biological activity (see Table 1).

PropertyValue
Molecular FormulaC27H22F3N3O2S
Molecular Weight509.55 g/mol
Purity≥95%

D3 Dopamine Receptor Agonism

Recent studies have identified the compound as a selective agonist for the D3 dopamine receptor (D3R) . In a high-throughput screening assay, it exhibited an EC50 value of 710 nM , demonstrating its efficacy in promoting β-arrestin recruitment—a key signaling mechanism for receptor activation. Notably, it showed no measurable activity at the D2 dopamine receptor (D2R) at concentrations up to 100 μM, indicating a high degree of selectivity for D3R over D2R .

Table 2: Pharmacological Profile at Dopamine Receptors

Compound IDD3R Agonist Activity (EC50 nM)D2R Activity (EC50 nM)D2R Antagonist Activity (IC50 nM)
1710 ± 150Inactive15,700 ± 3,000

This selective activation suggests potential applications in treating disorders associated with dopamine dysregulation, such as Parkinson's disease and schizophrenia.

Structure-Activity Relationship (SAR)

The compound's design was guided by structure-activity relationship studies that explored variations in its structural components to enhance potency and selectivity. Modifications to the aryl ether and aryl carboxamide groups were particularly notable in optimizing receptor interaction profiles .

Case Study 1: Neurological Applications

A study focused on the therapeutic potential of D3R agonists highlighted the role of this receptor in neuroprotection and neurogenesis. The compound's ability to selectively activate D3R could lead to advancements in developing treatments for neurodegenerative diseases .

Case Study 2: Antibacterial Potential

While direct studies on this specific compound's antibacterial activity are sparse, related compounds have shown promise against Staphylococcus aureus and other resistant strains. This positions the compound as a candidate for further exploration in antibacterial drug development .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures to the one exhibit significant anticancer properties. For instance, imidazole derivatives have been reported to inhibit tumor growth in various cancer models, including breast and lung cancers. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Study:
A study on imidazole derivatives demonstrated that modifications at the phenyl ring can enhance cytotoxicity against cancer cell lines. The presence of the trifluoromethoxy group was found to increase the compound's potency due to improved interaction with cancer cell receptors .

Antimicrobial Properties

Compounds containing sulfur and nitrogen heterocycles have shown promising antimicrobial activity. The sulfanyl group in this compound may contribute to its ability to disrupt bacterial cell walls or interfere with essential metabolic processes.

Data Table: Antimicrobial Activity of Similar Compounds

Compound NameActivity TypeMinimum Inhibitory Concentration (MIC)
Compound ABacterial32 µg/mL
Compound BFungal16 µg/mL
Target CompoundBacterialTBD (To Be Determined)

Neuroprotective Effects

Research has suggested that indole derivatives possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The indole structure is known for its ability to cross the blood-brain barrier, making it a suitable candidate for neurological applications.

Case Study:
In vitro studies have shown that indole-based compounds can reduce oxidative stress in neuronal cells, leading to decreased apoptosis and improved cell survival rates .

Synthesis and Development

The synthesis of this compound involves multi-step reactions typically starting from commercially available precursors. Key synthetic strategies include:

  • Formation of the indole ring: Utilizing cyclization reactions.
  • Imidazole formation: Through condensation reactions involving appropriate aldehydes and amines.
  • Final assembly: Combining all fragments through coupling reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues:

2-(4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl)-4-fluoroisoindoline-1,3-dione ():

  • Contains a diphenylimidazole and isoindoline-dione system.
  • Exhibits strong π-π stacking due to aromatic rings, enhancing crystallinity.
  • Lower solubility in polar solvents compared to the target compound, which has a trifluoromethoxy group improving solubility .

4-[1-(Benzenesulfonyl)ethyl]-5-ethyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one ():

  • Features a dihydroimidazol-2-one core with benzenesulfonyl and ethyl groups.
  • The sulfonyl group increases polarity, contrasting with the target’s trifluoromethoxy group, which balances lipophilicity and electronegativity .

2-(5-(4-Methylphenyl)-1-[4-(Trifluoromethoxy)phenyl]-1H-imidazol-2-ylthio)-1-phenylethanone (hypothetical analogue based on ): Shares the imidazole-thioether-ethanone backbone.

Data Table: Structural and Functional Comparisons

Compound Name Molecular Weight (g/mol) Key Functional Groups Solubility (LogP) Bioactivity (Hypothetical)
Target Compound ~500 (estimated) Trifluoromethoxy, dihydroindole, sulfanyl ~3.5 (predicted) Potential kinase inhibition
2-(4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl)-4-fluoroisoindoline-1,3-dione 491.51 Isoindoline-dione, diphenylimidazole ~2.8 Anticancer (DNA intercalation)
4-[1-(Benzenesulfonyl)ethyl]-5-ethyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one 370.47 Benzenesulfonyl, ethyl, dihydroimidazolone ~2.2 Anti-inflammatory (COX-2 inhibition)
2-(5-(4-Methylphenyl)-1-[4-(Trifluoromethoxy)phenyl]-1H-imidazol-2-ylthio)-1-phenylethanone ~450 (estimated) Trifluoromethoxy, phenyl, sulfanyl ~3.1 Moderate antimicrobial activity

Research Findings and Mechanistic Insights

  • Synthetic Challenges : The trifluoromethoxy group in the target compound likely requires specialized fluorination steps, as seen in and , where chlorosulfonation and TDAE-mediated reactions are employed for introducing electronegative substituents .
  • Structural Stability : The dihydroindole moiety may confer rigidity, as observed in for similar indole derivatives, which exhibit enhanced thermal stability .
  • Biological Relevance : Analogues with sulfanyl linkages () show improved binding to cysteine-rich enzyme active sites, suggesting the target compound could inhibit proteases or kinases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and what challenges are associated with its imidazole-indole hybrid structure?

  • Methodology : The synthesis of structurally related imidazole-indole hybrids (e.g., 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives) involves multi-step reactions, including cyclocondensation and sulfanyl group introduction. Key steps include:

  • Cyclocondensation : Use of substituted phenylacetylenes with indole precursors under reflux conditions (e.g., THF, 60°C) .
  • Sulfanyl Group Incorporation : Thiol-ene "click" chemistry or nucleophilic substitution using 5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol .
  • Challenges : Steric hindrance from the trifluoromethoxy group may reduce reaction yields. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .

Q. How can researchers validate the structural integrity of this compound, given its complex heterocyclic framework?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., indole NH at δ ~10 ppm; imidazole protons at δ 7.2–8.1 ppm) .
  • X-ray Diffraction : Single-crystal X-ray analysis (e.g., Bruker APEX2 software) to resolve spatial arrangements of the trifluoromethoxy and methylphenyl groups .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~550–600 Da range) .

Advanced Research Questions

Q. What strategies can address discrepancies in biological activity data for similar imidazole-indole hybrids, and how might they apply to this compound?

  • Methodology : Comparative analysis of structure-activity relationships (SAR) using:

  • In Vitro Assays : Antifungal activity screening (e.g., against Candida albicans via microdilution method, MIC values ≤16 µg/mL) to correlate substituent effects (e.g., trifluoromethoxy vs. chlorophenyl groups) .
  • Molecular Docking : Simulate interactions with fungal CYP51 enzymes to identify critical binding motifs (e.g., sulfanyl linker’s role in hydrophobic interactions) .
  • Data Normalization : Control for batch-to-batch purity variations using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers design experiments to evaluate the environmental persistence of this compound, given its trifluoromethoxy group?

  • Methodology : Follow environmental fate protocols from Project INCHEMBIOL :

  • Degradation Studies : Hydrolytic stability tests (pH 4–9 buffers, 25–50°C) with LC-MS monitoring for breakdown products.
  • Soil Sorption : Batch equilibrium experiments to measure log Koc values (e.g., using OECD Guideline 106).
  • Ecotoxicity : Daphnia magna acute toxicity assays (48-h EC50) to assess aquatic impact .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.